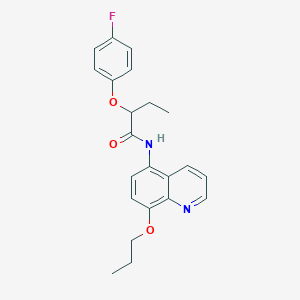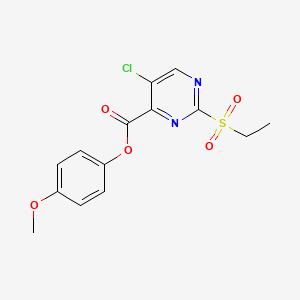
2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)butanamide is a synthetic organic compound that belongs to the class of amides. This compound features a fluorophenoxy group, a propoxyquinoline moiety, and a butanamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the fluorophenoxy intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate halogenated butane derivative under basic conditions.
Quinoline derivative synthesis: The quinoline moiety can be synthesized through a series of reactions starting from aniline derivatives, involving cyclization and functional group modifications.
Coupling reaction: The final step involves coupling the fluorophenoxy intermediate with the quinoline derivative using amide bond formation techniques, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions could target the amide bond or the quinoline ring, potentially leading to the formation of amines or dihydroquinolines.
Substitution: The fluorophenoxy group may participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)butanamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving quinoline derivatives.
Medicine: Investigation of its potential as a therapeutic agent, particularly in areas like anti-cancer or anti-inflammatory research.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)butanamide would depend on its specific biological target. Generally, compounds with quinoline moieties can interact with DNA, enzymes, or receptors, leading to various biological effects. The fluorophenoxy group might enhance binding affinity or selectivity towards specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenoxy)-N-(8-propoxyquinolin-5-yl)butanamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-methylphenoxy)-N-(8-propoxyquinolin-5-yl)butanamide: Similar structure but with a methyl group instead of fluorine.
2-(4-fluorophenoxy)-N-(8-ethoxyquinolin-5-yl)butanamide: Similar structure but with an ethoxy group instead of propoxy.
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)butanamide may confer unique properties such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles compared to its analogs.
Propiedades
Fórmula molecular |
C22H23FN2O3 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)butanamide |
InChI |
InChI=1S/C22H23FN2O3/c1-3-14-27-20-12-11-18(17-6-5-13-24-21(17)20)25-22(26)19(4-2)28-16-9-7-15(23)8-10-16/h5-13,19H,3-4,14H2,1-2H3,(H,25,26) |
Clave InChI |
BNUWEYYPWIBQOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C2C(=C(C=C1)NC(=O)C(CC)OC3=CC=C(C=C3)F)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14980967.png)
![2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B14980973.png)
![N-(4-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B14980981.png)
![3-({[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B14980988.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B14980996.png)
![2-(2-methoxyphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B14981000.png)
![2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide](/img/structure/B14981003.png)
![N-[4-(dimethylamino)benzyl]-2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B14981008.png)
![1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B14981024.png)
![6-Ethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14981053.png)
![5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14981054.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14981061.png)


